molecular formula C16H17NO4S B4391557 N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide

N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide

Cat. No. B4391557
M. Wt: 319.4 g/mol
InChI Key: JPPYLUMFFGOCPJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide, also known as MPA-NB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the NBOMe family of drugs, which are known for their psychedelic effects. However, MPA-NB is unique in that it does not produce these effects and is instead being studied for its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition can lead to the death of cancer cells and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its potential as a cancer treatment and neuroprotective agent, N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide has been shown to have anti-inflammatory properties. It has also been shown to have an effect on the cardiovascular system, reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide in lab experiments is its specificity. Because it targets specific enzymes, it can be used to study the effects of inhibiting those enzymes in a controlled manner. However, one limitation is that N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide is a relatively new compound, and its effects on the body are not fully understood. Additionally, the synthesis of N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide is a complex process, which can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide. One area of interest is its potential as a treatment for other types of cancer. Additionally, researchers may explore its potential as a treatment for other neurodegenerative diseases. Finally, further research may be conducted to better understand the mechanism of action of N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide and its effects on the body.
Conclusion
N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide is a synthetic compound that has shown promise as a tool for scientific research. Its potential as a cancer treatment and neuroprotective agent make it an exciting area of study. While there are still many unknowns regarding its effects on the body, continued research on N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide could lead to important breakthroughs in the treatment of these diseases.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide has shown promise as a tool for scientific research. One area of research that has been explored is its potential as a treatment for certain types of cancer. Studies have shown that N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide can inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-15-10-6-5-7-13(15)11-17-16(18)12-22(19,20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPYLUMFFGOCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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